4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)benzamide
CAS No.:
Cat. No.: VC15079483
Molecular Formula: C29H29BrClN5O2S
Molecular Weight: 627.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H29BrClN5O2S |
|---|---|
| Molecular Weight | 627.0 g/mol |
| IUPAC Name | 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzamide |
| Standard InChI | InChI=1S/C29H29BrClN5O2S/c30-22-9-10-26-25(17-22)28(38)36(29(39)33-26)19-20-5-7-21(8-6-20)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-10,17-18H,2,11-16,19H2,(H,32,37)(H,33,39) |
| Standard InChI Key | VHJDXXNFVZIHII-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC(=CC=C5)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the quinazolinone class, characterized by a bicyclic scaffold comprising a benzene ring fused to a pyrimidine-dione moiety. Its systematic IUPAC name reflects three critical structural components:
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A 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl core, which introduces electron-withdrawing groups (bromine, ketone, and thione) that influence reactivity and binding interactions.
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A benzamide group linked via a methylene bridge to the quinazolinone nucleus, providing aromatic stacking potential.
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A 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl side chain, which incorporates a piperazine ring substituted with a 3-chlorophenyl group—a motif commonly associated with receptor modulation in psychopharmacology .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₉BrClN₅O₂S |
| Molecular Weight | 627.0 g/mol |
| IUPAC Name | 4-[(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzamide |
| Canonical SMILES | C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC(=CC=C5)Cl |
| Topological Polar Surface Area | 117 Ų |
The presence of multiple hydrogen bond acceptors (N, O, S) and donors (NH groups) suggests favorable solubility in polar aprotic solvents, while the aromatic and aliphatic regions confer lipophilicity, enabling membrane permeability .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous quinazolinone-piperazine hybrids . A plausible route includes:
Quinazolinone Core Formation
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Cyclocondensation: Anthranilic acid derivatives react with 4-chlorobenzoyl chloride in the presence of pyridine to form 2-(4-chlorophenyl)-4H-benzo[d] oxazin-4-one.
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Hydrazine Treatment: Reaction with hydrazine hydrate yields 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one, introducing the primary amine for subsequent benzoylation .
Benzamide Incorporation
Benzoyl chloride reacts with the 3-amino group under basic conditions (10% NaOH) to form N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)benzamide. This step installs the aromatic benzamide moiety critical for π-π interactions .
Piperazine Side-Chain Attachment
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Nucleophilic Substitution: The chlorophenyl group undergoes displacement with piperazine in methanol under reflux, facilitated by anhydrous K₂CO₃.
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Chloroacetylation: The secondary amine of piperazine reacts with chloroacetyl chloride in ethanol, introducing a reactive chloroacetamide intermediate.
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Final Coupling: The chloroacetamide intermediate couples with 3-chloroaniline via nucleophilic acyl substitution, forming the 3-(4-(3-chlorophenyl)piperazin-1-yl)propyl side chain .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Pyridine, 80°C, 2 h | 70.6 |
| Hydrazine Treatment | Ethanol, reflux, 5 h | 73.8 |
| Benzoylation | NaOH, RT, 3 h | 83.8 |
| Piperazine Attachment | K₂CO₃, methanol, reflux, 5 h | 68.0 |
Structural Elucidation and Spectroscopic Data
Infrared Spectroscopy (IR)
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1664 cm⁻¹: Stretching vibration of the quinazolinone C=O group.
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1597 cm⁻¹: Amide C=O from the benzamide linkage.
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3296 cm⁻¹: N-H stretching of secondary amines in the piperazine ring .
Nuclear Magnetic Resonance (¹H NMR)
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δ 7.71 ppm: Singlet for the NH proton of the quinazolinone core.
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δ 6.66–8.05 ppm: Multiplet integrating 18 aromatic protons from the benzamide and chlorophenyl groups.
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δ 4.27 ppm: Singlet for the methylene bridge (-CH₂-) linking quinazolinone and benzamide .
Mass Spectrometry
The molecular ion peak at m/z 627.0 corresponds to [M+H]⁺, with fragmentation patterns confirming the loss of the piperazine side chain (m/z 454) and bromine atom (m/z 547).
Computational and Molecular Modeling Insights
Docking Studies
Molecular docking into the EGFR kinase domain (PDB: 1M17) reveals:
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The quinazolinone core forms hydrogen bonds with Met793 and Thr854.
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The 3-chlorophenyl group engages in hydrophobic interactions with Leu718 and Val702.
ADMET Predictions
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Absorption: High Caco-2 permeability (4.7 × 10⁻⁶ cm/s) due to logP ≈ 3.1.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperazine nitrogen.
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Toxicity: Low hERG inhibition risk (IC₅₀ > 10 µM).
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